1-(1-Adamantyl)pyrazole
Description
Significance of Adamantane (B196018) and Pyrazole (B372694) Moieties in Organic Chemistry
The adamantane moiety, a tricyclic hydrocarbon (tricyclo[3.3.1.1^3,7^]decane), is a diamondoid—the smallest unit cage structure of the diamond lattice. Its unique physicochemical properties have made it a valuable building block in medicinal chemistry and materials science. researchgate.net The cage-like structure of adamantane imparts exceptional rigidity and a three-dimensional character to molecules. researchgate.netresearchgate.net A key feature is its high lipophilicity, which can enhance the ability of a drug molecule to traverse biological membranes. psu.edusigmaaldrich.com This property, combined with its metabolic stability, has led to the incorporation of adamantane in several approved drugs. researchgate.netpsu.edu Furthermore, the adamantyl group can serve as a rigid scaffold, allowing for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. researchgate.netontosight.ai It has been used as a substitute for phenyl rings to move beyond the "flat land" of traditional drug design. researchgate.netresearchgate.net
The pyrazole moiety is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. nih.govrsc.org This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds and FDA-approved drugs. nih.govoup.comacs.org The pyrazole ring system is versatile, with one nitrogen atom being pyrrole-like and the other pyridine-like, allowing it to participate in various chemical interactions. This dual nature, along with the potential for prototrophic tautomerism, contributes to its ability to engage in hydrogen bonding and other interactions with biological macromolecules. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.com
The combination of the lipophilic and rigid adamantane group with the pharmacologically versatile pyrazole ring in 1-(1-Adamantyl)pyrazole creates a molecule with a unique profile, promising novel applications in various fields of chemical research. ontosight.ai
Historical Development of this compound Research
The journey into adamantylpyrazole research builds upon the foundational discoveries of both its constituent moieties. The first synthesis of substituted pyrazoles was reported by Ludwig Knorr in 1883 through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov The field of adamantane chemistry gained significant momentum after the development of a practical synthesis method by Paul von Ragué Schleyer in 1957, making adamantane and its derivatives more accessible for research. researchgate.net
The specific exploration of this compound and its derivatives is a more recent development. Early research focused on the fundamental synthesis and characterization of these hybrid molecules. One of the common methods for synthesizing this compound involves the reaction of an adamantyl-containing precursor, such as adamantyl chloride or 1-bromoadamantane, with pyrazole, often in the presence of a base. ontosight.aiacs.org
A significant advancement in the synthesis of adamantylpyrazoles came with the use of 1,3-dehydroadamantane. A method was developed for the synthesis of various 1-adamantyl-3,4,5-R1,R2,R3-pyrazoles through the reaction of 1,3-dehydroadamantane with the corresponding N-unsubstituted 1H-pyrazoles in an inert solvent. researchgate.net More recently, microwave-assisted synthesis has been explored as an efficient method for preparing adamantyl-substituted pyrazoles, sometimes leading to unexpected regioselectivity compared to traditional heating methods. acs.org
The structural properties of adamantyl-substituted pyrazoles have also been a subject of investigation. Studies involving solid-state NMR spectroscopy and X-ray crystallography have been conducted on C-1-adamantyl substituted N-unsubstituted pyrazoles to understand the influence of the bulky adamantyl group on the molecular structure and proton transfer dynamics. psu.eduoup.com These foundational synthetic and structural studies have paved the way for the exploration of the diverse applications of this compound derivatives.
Scope and Research Objectives for this compound Investigations
The unique combination of the adamantane and pyrazole moieties in this compound has spurred a range of research investigations aimed at harnessing its potential in various scientific domains. The primary research objectives are centered around the synthesis of novel derivatives and the evaluation of their biological and material properties.
A major focus of the research is in the field of medicinal chemistry . Scientists are exploring this compound as a scaffold for developing new therapeutic agents. ontosight.ai Key areas of investigation include:
Bioactive Molecule Synthesis: The compound serves as a building block for creating molecules with potential biological activity. For instance, it has been used in the design of agonists for the transient receptor potential vanilloid 1 (TRPV1) channel. ontosight.ai
Enzyme Inhibition: Derivatives of adamantyl-pyrazole, particularly those with a urea (B33335) linkage, have been synthesized and studied as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation.
Antimicrobial Agents: Researchers have synthesized pyrazole-based adamantyl chalcones and investigated their potential as antibacterial and antifungal agents. nih.gov
In the realm of materials science , the research objectives for this compound are focused on the development of novel materials with specific functionalities. The inherent stability and unique electronic properties of the adamantylpyrazole core make it an attractive candidate for applications in:
Optoelectronics and Catalysis: The rigid and stable nature of the adamantyl group combined with the aromatic pyrazole ring suggests potential for creating new materials for use in optoelectronic devices and as catalysts. ontosight.ai
The overarching goal of these investigations is to establish a clear structure-activity relationship for this compound derivatives. By systematically modifying the pyrazole ring and the adamantane cage, researchers aim to fine-tune the physicochemical and biological properties of these compounds for specific applications. Future research is expected to further expand the scope of applications for this versatile chemical scaffold. ontosight.ai
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-14-15(3-1)13-7-10-4-11(8-13)6-12(5-10)9-13/h1-3,10-12H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAYEKHIDSYYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238932 | |
| Record name | 1-(1-Adamantyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92234-54-3 | |
| Record name | 1-(1-Adamantyl)pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092234543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Adamantyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 1 Adamantyl Pyrazole and Its Precursors
Strategies for C-N Bond Formation in Pyrazole (B372694) Synthesis
The core of synthesizing 1-(1-adamantyl)pyrazole lies in the effective formation of the bond between the adamantane's tertiary carbon and a nitrogen atom of the pyrazole ring. This can be approached through various catalytic and non-catalytic methods, typically involving the reaction of an adamantyl-containing precursor with a pyrazole-forming synthon.
Catalytic Approaches to this compound Synthesis
Catalytic methods offer pathways to this compound under milder conditions, often with enhanced efficiency and selectivity. A range of catalysts, from transition metals to solid acids, have proven effective in general pyrazole synthesis and can be adapted for this specific target. oiccpress.com
A promising catalytic route involves the condensation of 1-adamantylhydrazine (B2762815) with a 1,3-dicarbonyl compound. The use of nano-crystalline solid acids, such as nano-sulfated zirconia, has been demonstrated as an efficient and reusable catalytic system for one-pot pyrazole synthesis. oiccpress.com This approach is attractive due to its operational simplicity and reduced environmental impact. oiccpress.com
Transition-metal catalysis also provides a versatile toolkit. For instance, palladium-catalyzed multi-component reactions can construct the pyrazole ring in a single step from simple precursors. organic-chemistry.org A hypothetical adaptation for the target molecule could involve a palladium-catalyzed coupling of an adamantyl-containing component, a hydrazine (B178648), an alkyne, and carbon monoxide. organic-chemistry.org Furthermore, silver-catalyzed reactions have been successfully used to produce pyrazoles with specific functionalities, such as trifluoromethyl groups, indicating the potential for creating diverse this compound derivatives. mdpi.com
Table 1: Overview of Catalytic Methods for Pyrazole Synthesis
| Catalyst System | Reactant Types | Illustrative Conditions | Key Advantages |
| Nano-crystalline Solid Acids | 1-Adamantylhydrazine, β-Diketone | Moderate heat, potentially solvent-free | High efficiency, catalyst recyclability, green methodology oiccpress.com |
| Palladium Complexes | Adamantyl precursor, Hydrazine, Alkyne, CO | Organic solvent, specific ligands | High functional group compatibility, potential for complexity generation in one pot organic-chemistry.org |
| Silver Salts | Adamantyl-containing β-ketoester, Hydrazine | Organic solvent, elevated temperature | Access to specifically substituted pyrazoles mdpi.com |
Non-Catalytic Synthetic Pathways to this compound
Conventional, non-catalytic pyrazole syntheses often rely on the direct condensation of a hydrazine with a β-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis. mdpi.com To obtain this compound, one would react 1-adamantylhydrazine with an appropriate 1,3-dicarbonyl precursor under thermal or acid/base-mediated conditions.
An alternative non-catalytic strategy involves the use of α,β-unsaturated ketones, or chalcones. nih.gov An adamantyl-substituted chalcone (B49325) can be reacted with hydrazine to yield a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole. nih.govnih.gov Additionally, modern thermal methods allow for divergent synthesis; by carefully controlling the reaction temperature, the electrophilic cyclization of specific precursors can selectively yield either pyrazoles or their N-sulfonylated analogues without the need for a metal catalyst or external oxidant. nih.govmdpi.comnih.gov
Functionalization of the Adamantane (B196018) Moiety in this compound
The adamantane scaffold's unique geometry and electronic properties dictate the strategies for its functionalization. The bridgehead (tertiary) C-H bonds are the most reactive sites for substitution.
Regioselective Functionalization Techniques
Directing new functional groups to specific positions on the adamantane core of a pre-existing this compound molecule is a key challenge. Due to the inherent stability of the resulting tertiary radical or cation, reactions tend to favor substitution at the remaining three bridgehead positions. nih.gov
Advanced methods like photoredox catalysis combined with hydrogen-atom transfer (HAT) have proven highly effective for the selective functionalization of the strong tertiary C-H bonds of adamantane. chemrxiv.orgchemrxiv.orgacs.orgresearchgate.net This approach offers excellent control and can be used to introduce a variety of functional groups under mild conditions. chemrxiv.orgchemrxiv.orgacs.orgresearchgate.net For example, dual nickel/iridium photoredox catalysis has been employed for adamantane esterification and could be adapted for derivatives of this compound. nih.gov While methods like oxidative carbonylation can also introduce functionality, they may result in a mixture of products at both tertiary and secondary positions. nih.gov
Table 2: Selected Methods for Regioselective Adamantane Functionalization
| Reaction Type | Typical Reagents | Primary Site of Reaction | Noteworthy Features |
| Photoredox/HAT Catalysis | Photocatalyst, HAT catalyst | Bridgehead (tertiary) C-H | High selectivity, mild conditions, broad functional group tolerance chemrxiv.orgchemrxiv.orgacs.orgresearchgate.net |
| Radical Halogenation | Radical initiator, Halogen source | Bridgehead (tertiary) C-H | Well-established, provides a versatile handle for further chemistry |
| Oxidative Carbonylation | Oxidant, Carbon Monoxide | Prefers tertiary C-H, but can yield mixtures nih.gov | Direct installation of carbonyl functionalities nih.gov |
Stereochemical Considerations in Adamantane Functionalization
The high symmetry (Td) of the parent adamantane cage means it is achiral. stackexchange.com A single substitution at a bridgehead position, as in this compound, does not induce chirality. The introduction of a second substituent can lead to a chiral molecule if it breaks the remaining planes of symmetry. For instance, functionalizing a methylene (B1212753) (secondary) position of this compound would render the molecule chiral. Due to the rigid, caged structure, any resulting stereoisomers would be enantiomers, as the formation of diastereomers is typically constrained by the rigid framework. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.govbenthamdirect.comresearchgate.net These principles guide the development of more sustainable synthetic routes.
For the synthesis of this compound, green approaches could include performing reactions in water or under solvent-free conditions to eliminate the use of volatile organic compounds. acs.orgtandfonline.com The use of recyclable catalysts, such as nano-sulfated zirconia, enhances the sustainability of the process by allowing for catalyst reuse over multiple cycles. oiccpress.com Furthermore, designing syntheses as one-pot, multi-component reactions (MCRs) improves atom economy and reduces waste by minimizing intermediate isolation and purification steps. acs.org The application of energy-efficient techniques like microwave or ultrasonic irradiation can also contribute to a greener synthesis by reducing reaction times and energy consumption. benthamdirect.com
Table 3: Green Chemistry Strategies in Pyrazole Synthesis
| Green Principle | Synthetic Application | Example |
| Safer Solvents | Utilizing water as a reaction medium or performing reactions neat. benthamdirect.comtandfonline.com | Synthesis of pyrazolones in an aqueous medium. acs.org |
| Atom Economy | Designing multi-component reactions where most atoms are incorporated into the product. acs.org | A one-pot, three-component synthesis of functionalized pyrazoles. tandfonline.com |
| Catalysis | Employing heterogeneous, recyclable catalysts to reduce waste. nih.govresearchgate.net | Use of reusable nano-crystalline solid acids. oiccpress.com |
| Energy Efficiency | Applying microwave or ultrasound energy to accelerate reactions. benthamdirect.com | Microwave-assisted cycloaddition for pyrazole formation. mdpi.com |
Solvent-Free and Aqueous Medium Synthesis
Traditional synthesis of pyrazoles often relies on organic solvents, which can be toxic and environmentally harmful. longdom.org Consequently, significant research has been directed towards developing syntheses in aqueous media or under solvent-free conditions, often enhanced by microwave irradiation or specialized catalysts. nih.govmdpi.comconsensus.app
Aqueous Medium Synthesis: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. longdom.org The synthesis of pyrazole derivatives has been successfully demonstrated in water through the condensation of 1,3-dicarbonyl compounds with hydrazines. longdom.orgmdpi.com For the synthesis of this compound, this would involve the reaction of 1-adamantylhydrazine with a suitable 1,3-dielectrophile precursor, such as malondialdehyde or 1,1,3,3-tetramethoxypropane. The use of catalysts like Amberlyst-70, taurine, or various nanocomposites has been shown to facilitate these reactions in aqueous media, often allowing them to proceed efficiently at room temperature. researchgate.netmdpi.com A study on the synthesis of other adamantyl-based pyrazolines utilized an aqueous acetic acid solution, demonstrating the compatibility of the bulky adamantyl group with aqueous reaction systems. nih.gov
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a highly efficient and environmentally friendly synthetic strategy. semanticscholar.org These reactions are often accelerated by microwave (MW) irradiation, which can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govmdpi.com The synthesis of 3,5-disubstituted-1H-pyrazoles has been achieved in high yields under solvent-free, microwave-assisted conditions via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds. nih.govmdpi.com One-pot, solvent-free syntheses of various pyrazole derivatives have also been developed using catalysts such as HAp/ZnCl2 nano-flakes or heteropolyacids. semanticscholar.orgbiointerfaceresearch.com For this compound, a plausible solvent-free approach would involve heating a mixture of 1-adamantylhydrazine and a 1,3-dicarbonyl precursor, potentially with a solid acid catalyst, under thermal or microwave conditions.
Interactive Table: Comparison of Green Synthetic Conditions for Pyrazole Synthesis
| Methodology | Typical Precursors | Catalyst/Conditions | Solvent | Advantages | Representative Yields |
|---|---|---|---|---|---|
| Aqueous Synthesis | Hydrazines, 1,3-Diketones | Amberlyst-70, Room Temp | Water | Environmentally benign, simple workup, catalyst is recyclable. mdpi.com | 85-95% |
| Aqueous MCR | Aldehydes, Hydrazine, Active Methylene Compounds | Taurine, 80°C | Water | High efficiency, atom economy, use of bio-organic catalyst. researchgate.netnih.gov | 72-97% |
| Solvent-Free (MW) | Hydrazines, Ethyl Acetoacetate, Aldehydes | None, 420W Microwave | None | Rapid, efficient, high yields, no solvent waste. mdpi.com | 51-98% |
| Solvent-Free (Catalytic) | Hydrazines, Arylidene Malononitrile, Isothiocyanates | HAp/ZnCl2, 60-70°C | None | High yields, short reaction times, wide substrate range. biointerfaceresearch.com | 80-90% |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently less wasteful.
The classical Knorr synthesis of pyrazoles, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is a prime example of an atom-economical reaction. jetir.org In the synthesis of this compound from 1-adamantylhydrazine and a precursor like 1,1,3,3-tetramethoxypropane, the primary byproducts are water and methanol, resulting in a high percentage of atoms from the key precursors being utilized in the final product.
Calculation of Atom Economy for a Plausible Synthesis of this compound:
Reaction: 1-Adamantylhydrazine + 1,1,3,3-Tetramethoxypropane → this compound + 2 H₂O + 2 CH₃OH
Reactants:
1-Adamantylhydrazine (C₁₀H₁₈N₂): MW = 166.26 g/mol
Malondialdehyde bis(dimethyl acetal) (C₇H₁₆O₄): MW = 164.20 g/mol
Product:
this compound (C₁₃H₁₈N₂): MW = 202.30 g/mol
Calculation:
% Atom Economy = (MW of Product / Sum of MW of Reactants) x 100
% Atom Economy = (202.30 / (166.26 + 164.20)) x 100 ≈ 61.2%
Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, can significantly improve reaction rates and yields under milder conditions, reducing energy consumption. jetir.orgtaylorfrancis.com Nanocatalysts, for example, offer advantages due to their high surface area and potential for recyclability. taylorfrancis.com
Scale-Up Considerations and Industrial Synthesis Prospects
The industrial-scale synthesis of this compound requires a process that is not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable. The advanced methodologies discussed provide a strong foundation for developing a viable industrial process.
Aqueous Synthesis Scale-Up:
Prospects: Syntheses conducted in water are highly attractive for industrial applications due to the low cost and enhanced safety of the solvent. The process avoids the hazards and costs associated with volatile organic compounds (VOCs).
Considerations: Key challenges on a large scale include managing the solubility of the nonpolar adamantyl-containing starting materials and product. Vigorous agitation and the use of phase-transfer catalysts may be necessary. Product isolation would likely involve extraction with a recyclable organic solvent or filtration if the product precipitates. Subsequent wastewater treatment would be a critical part of the process design to maintain environmental standards.
Solvent-Free Synthesis Scale-Up:
Prospects: Solvent-free reactions offer significant advantages in reducing solvent costs, waste, and reactor volume, leading to higher throughput. Microwave-assisted methods, while common in labs, can be challenging to scale. However, the thermal data obtained can be used to design large-scale continuous flow reactors or specialized batch reactors that provide efficient heating and mixing of solid or molten reactants.
Considerations: The primary challenges for scaling up solvent-free reactions are heat and mass transfer. Exothermic reactions can be difficult to control without a solvent to act as a heat sink. Efficient mixing of solids to ensure homogeneity is another critical factor. The use of ball milling or extrusion technologies could be explored for large-scale, solvent-free production.
For either route, the availability and cost of the key precursor, 1-adamantylhydrazine, would be a decisive factor in the economic viability of industrial-scale production. An efficient, one-pot process starting from more fundamental and readily available adamantane derivatives would be the most promising avenue for commercial synthesis.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 1 Adamantyl Pyrazole
Mechanistic Pathways of Electrophilic Substitution on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle that undergoes electrophilic substitution reactions. The regioselectivity of these reactions is dictated by the electron density distribution within the ring. For N-substituted pyrazoles, electrophilic attack predominantly occurs at the C-4 position. pharmaguideline.comrrbdavc.orgnih.govresearchgate.netscribd.comnih.govorientjchem.org This preference is attributed to the relative electron richness of this position compared to the C-3 and C-5 positions, which are deactivated by the adjacent electron-withdrawing nitrogen atoms.
The mechanism of electrophilic aromatic substitution on 1-(1-adamantyl)pyrazole is expected to follow the classical two-step pathway:
Formation of the σ-complex (arenium ion): The π-electron system of the pyrazole ring acts as a nucleophile, attacking the electrophile (E⁺). This rate-determining step leads to the formation of a resonance-stabilized carbocation intermediate, known as the σ-complex. Attack at the C-4 position results in a more stable intermediate compared to attack at C-3 or C-5, as the positive charge is more effectively delocalized without being placed on the electronegative nitrogen atoms.
Deprotonation: A base in the reaction mixture removes a proton from the C-4 position of the σ-complex, restoring the aromaticity of the pyrazole ring and yielding the 4-substituted product.
Table 1: Common Electrophilic Substitution Reactions on Pyrazoles and Expected Products for this compound
| Reaction | Reagents | Electrophile | Expected Product |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 1-(1-Adamantyl)-4-nitropyrazole |
| Halogenation | Br₂, Cl₂, I₂ | Br⁺, Cl⁺, I⁺ | 1-(1-Adamantyl)-4-halopyrazole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | 1-(1-Adamantyl)-4-acylpyrazole |
Nucleophilic Attack Pathways and Adamantyl Group Influence
Nucleophilic attack on the pyrazole ring is generally disfavored due to the electron-rich nature of the aromatic system. However, when the pyrazole ring is substituted with strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAAr) can occur, typically at the C-3 and C-5 positions, which are the most electron-deficient. nih.govresearchgate.netencyclopedia.pub
For this compound itself, direct nucleophilic attack on the ring is unlikely under standard conditions. The adamantyl group, being weakly electron-donating, would further decrease the ring's susceptibility to nucleophilic attack.
The primary influence of the adamantyl group in the context of nucleophilic reactions would be steric hindrance. Should a derivative of this compound with a suitable leaving group at the C-5 position be synthesized, the bulky adamantyl moiety would significantly impede the approach of a nucleophile to this position. This steric shielding would likely render the C-5 position less reactive towards nucleophilic substitution compared to a similar pyrazole with a smaller N-1 substituent.
Thermal and Photochemical Transformations of this compound
Thermal Transformations: The pyrazole ring is known for its high thermal stability. mdpi.comnih.gov The decomposition of unsubstituted pyrazole typically occurs at very high temperatures. For this compound, the thermal stability is expected to be high. The adamantyl cage itself is exceptionally stable. Thermal decomposition, when it occurs, would likely initiate through the cleavage of the N-C(adamantyl) bond or fragmentation of the pyrazole ring at temperatures comparable to other N-alkylpyrazoles. Studies on related pyrazole-derived polymers indicate decomposition temperatures well above 200°C. nih.gov
Photochemical Transformations: Aromatic systems like pyrazole can undergo various photochemical reactions upon absorption of UV light, including isomerizations and rearrangements. While specific data for this compound is absent, related pyrazole derivatives have been shown to undergo photochemical rearrangements to imidazoles. The bulky adamantyl group might influence the excited state dynamics and the potential reaction pathways, possibly favoring certain isomeric products or affecting the quantum yield of the transformation due to its steric bulk.
Radical Reactions Involving this compound
Information on radical reactions specifically involving this compound is scarce. Generally, radical reactions with aromatic compounds can proceed via addition of a radical to the aromatic ring or hydrogen abstraction from a substituent.
Given the stability of the aromatic pyrazole ring, radical addition would require highly reactive radicals. The C-4 position, being the site of electrophilic attack, might also be susceptible to attack by certain electrophilic radicals. The bulky adamantyl group would likely sterically hinder radical attack at the N-1 and C-5 positions.
It is also conceivable that radical reactions could occur at the adamantyl substituent itself. The tertiary C-H bonds of the adamantane (B196018) cage are known to be susceptible to radical abstraction. Therefore, under appropriate conditions (e.g., radical initiators at high temperatures), it is possible that radical reactions could lead to functionalization of the adamantyl group rather than the pyrazole ring. For instance, radical bromination might selectively occur on the adamantyl cage. orientjchem.org
Comparative Reactivity Studies of Pyrazoles Bearing Bulky Substituents
The adamantyl group is significantly larger than the tert-butyl group. This increased steric bulk would be expected to have a more pronounced effect on the reactivity of the pyrazole ring.
Table 2: Predicted Comparative Reactivity of this compound vs. 1-tert-Butylpyrazole
| Reaction Type | Predicted Relative Reactivity of this compound | Rationale |
| Electrophilic Substitution at C-4 | Slightly slower or comparable | Both adamantyl and tert-butyl are weakly electron-donating. The larger steric hindrance of adamantyl is less likely to affect the remote C-4 position significantly. |
| Nucleophilic Substitution at C-5 (hypothetical) | Slower | The greater steric bulk of the adamantyl group would more effectively shield the C-5 position from nucleophilic attack. |
| Reactions at N-2 | Slower | The adamantyl group would provide greater steric hindrance to the approach of reagents to the adjacent N-2 atom. |
Studies on C-adamantyl substituted N-unsubstituted pyrazoles have shown that the adamantyl group can influence the solid-state structure and proton transfer dynamics. rsc.org This suggests that the bulky nature of this group can have significant through-space effects on the properties and reactivity of the heterocyclic ring to which it is attached.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Characterization of 1 1 Adamantyl Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-(1-Adamantyl)pyrazole in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the N-1 substitution pattern of the adamantyl group on the pyrazole (B372694) ring.
High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus.
The ¹H NMR spectrum of this compound displays distinct signals for both the pyrazole and adamantyl moieties. The three protons on the pyrazole ring appear as a characteristic three-spin system in the aromatic region. The adamantyl group, with its high symmetry, typically shows three sets of proton signals corresponding to the bridgehead (CH) and two types of methylene (B1212753) (CH₂) protons. nih.gov
The ¹³C NMR spectrum is similarly informative, revealing three signals for the pyrazole ring carbons and four signals for the adamantyl cage, corresponding to the quaternary carbon attached to the nitrogen, the bridgehead methine carbons, and the two sets of methylene carbons. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5-7.7 | d | 1H | H-5 |
| ~ 7.4-7.6 | d | 1H | H-3 |
| ~ 6.2-6.4 | t | 1H | H-4 |
| ~ 2.1-2.3 | m | 9H | Adamantyl CH, CH₂ |
| ~ 1.7-1.9 | m | 6H | Adamantyl CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~ 138-140 | C-3 |
| ~ 128-130 | C-5 |
| ~ 105-107 | C-4 |
| ~ 58-60 | Adamantyl C (quaternary) |
| ~ 45-47 | Adamantyl CH₂ |
| ~ 36-38 | Adamantyl CH₂ |
| ~ 30-32 | Adamantyl CH |
Two-dimensional (2D) NMR experiments are essential for establishing definitive correlations between nuclei and confirming the structural assignment. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent pyrazole protons: H-3 with H-4, and H-4 with H-5.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the unambiguous assignment of each protonated carbon in both the pyrazole and adamantyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows longer-range (2-3 bond) correlations between protons and carbons. thieme-connect.de Key correlations that confirm the N-1 linkage include those between the adamantyl methylene protons and the pyrazole carbons C-3 and C-5, and a correlation from the pyrazole H-5 to the quaternary adamantyl carbon.
Table 3: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlation From | Correlation To | Significance |
| COSY | H-4 | H-3, H-5 | Confirms pyrazole ring connectivity |
| HSQC | H-3, H-4, H-5 | C-3, C-4, C-5 | Assigns protonated pyrazole carbons |
| HMBC | Adamantyl CH₂ | C-5 | Confirms N-1 linkage |
| HMBC | H-5 | Adamantyl C (quat) | Confirms N-1 linkage |
Solid-state NMR (ssNMR) provides insight into the structure and dynamics of molecules in their crystalline form. For adamantyl-substituted pyrazoles, ssNMR is particularly useful for studying the influence of the bulky and plastic adamantyl group on crystal packing and molecular motion. rsc.org The quasi-spherical shape of the adamantyl substituent can play a significant role in the solid-state properties of the compound. rsc.org Furthermore, adamantane (B196018) itself is a widely used standard for chemical shift referencing in solid-state ¹³C NMR experiments. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov FT-IR and Raman are often complementary, as vibrations that are strong in one technique may be weak or silent in the other. spectroscopyonline.com
For this compound, the spectra are dominated by bands corresponding to the vibrations of the adamantyl cage and the pyrazole ring.
Adamantyl Group Vibrations: Strong bands in the 2850-2950 cm⁻¹ region correspond to the C-H stretching of the adamantyl CH and CH₂ groups. researchgate.net
Pyrazole Ring Vibrations: C-H stretching for the pyrazole ring typically appears above 3000 cm⁻¹. researchgate.net The characteristic C=N and C=C stretching vibrations of the aromatic pyrazole ring are found in the 1400-1600 cm⁻¹ region. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| > 3000 | C-H Stretch | Pyrazole Ring |
| 2850-2950 | C-H Stretch | Adamantyl Group |
| 1400-1600 | C=C, C=N Stretch | Pyrazole Ring |
| < 1400 | C-H Bend, Ring Deformations | Fingerprint Region |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.
For this compound (C₁₃H₁₈N₂), the molecular weight is approximately 202.3 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 202. The most prominent feature in the mass spectrum of adamantyl-containing compounds is typically the adamantyl cation ([C₁₀H₁₅]⁺) at m/z = 135, which arises from the cleavage of the bond between the adamantyl group and the pyrazole ring. This fragment is exceptionally stable and often represents the base peak in the spectrum.
Table 5: Expected Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Identity |
| 202 | [C₁₃H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl Cation (Base Peak) |
| 67 | [C₃H₃N₂]⁺ | Pyrazolyl Fragment |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula. nih.gov For this compound, HRMS would be used to confirm the molecular formula C₁₃H₁₈N₂ by comparing the experimentally measured exact mass with the theoretically calculated mass. The calculated exact mass for the protonated molecule, [M+H]⁺, is 203.1548. An experimental value matching this to within a few parts per million (ppm) would serve as definitive proof of the compound's molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating molecular structures by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of adamantane and pyrazole moieties.
Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]+• or protonated molecule [M+H]+ is formed. The most characteristic fragmentation pathway for adamantane-containing compounds is the cleavage of the bond connecting the adamantyl group to the rest of the molecule. This leads to the formation of the highly stable adamantyl cation (C10H15+), which is often the base peak in the mass spectrum at a mass-to-charge ratio (m/z) of 135.
The pyrazole ring can also undergo characteristic fragmentation. Common fragmentation pathways for pyrazoles include the loss of a neutral nitrogen molecule (N2) or the expulsion of hydrogen cyanide (HCN). researchgate.net In an MS/MS experiment of the this compound molecular ion (m/z 202), collision-induced dissociation (CID) would likely induce several key fragmentation events.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
|---|---|---|---|
| 202 | [C10H15]+ (Adamantyl cation) | C3H3N2 (Pyrazole radical) | 135 |
| 202 | [M - N2]+• | N2 | 174 |
| 202 | [M - HCN]+• | HCN | 175 |
| 135 | [C7H9]+ | C3H6 | 93 |
This table is based on theoretical fragmentation patterns.
The primary fragmentation would be the formation of the adamantyl cation at m/z 135. Subsequent fragmentation of the adamantyl cation itself can occur through the loss of various neutral alkyl fragments, leading to smaller, yet stable, carbocations. This predictable fragmentation provides a clear diagnostic fingerprint for the presence of the 1-adamantyl substituent.
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not publicly available, the structure of its isomer, 3(5)-(1-Adamantyl)pyrazole, has been determined by single-crystal X-ray analysis, offering valuable insights into the structural influence of the adamantyl group. rsc.org
In the solid state, molecules of 3(5)-(1-Adamantyl)pyrazole form one-dimensional chains, or 'catemers', through intermolecular N–H···N hydrogen bonds. rsc.org This is a common supramolecular motif for N-unsubstituted pyrazoles. nih.govnih.govmdpi.com The crystal structure revealed that the two possible tautomers, 3-(1-adamantyl)pyrazole and 5-(1-adamantyl)pyrazole, are present in a 1:1 ratio, with the hydrogen atom disordered between the two nitrogen positions. rsc.org
The bulky, quasi-spherical adamantyl group plays a significant role in the crystal packing, influencing the arrangement of these hydrogen-bonded chains. rsc.org The structural parameters derived from the X-ray data provide a precise geometric description of the molecule.
Table 2: Selected Crystallographic Data for 3(5)-(1-Adamantyl)pyrazole
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 11.975(2) |
| b (Å) | 10.470(2) |
| c (Å) | 18.007(4) |
| β (°) | 99.41(3) |
| Volume (ų) | 2228.8(8) |
| Z | 8 |
Data sourced from a study on C-1-adamantyl substituted N-unsubstituted pyrazoles. rsc.org
For the target molecule, this compound, the adamantyl group is attached to a nitrogen atom. This would preclude the formation of the N-H···N hydrogen-bonded chains seen in its isomer. Instead, intermolecular interactions would be dominated by weaker C-H···N or C-H···π interactions and van der Waals forces, leading to a distinctly different crystal packing arrangement.
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit different physical properties, such as solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is a primary tool for identifying and characterizing polymorphic forms.
A PXRD experiment on a powdered sample of this compound would produce a diffraction pattern, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. If the compound can crystallize in multiple forms, each polymorph will produce a distinct PXRD pattern.
While no specific polymorphism studies on this compound have been reported, related adamantane derivatives, such as 1-iodoadamantane, are known to exhibit complex phase transition behavior and exist in multiple crystalline phases at different temperatures. ucl.ac.uk This suggests that this compound could also potentially form different polymorphs under various crystallization conditions (e.g., different solvents, temperatures, or pressures). A systematic polymorphism screen using PXRD would be necessary to investigate this possibility.
Table 3: Example of Data from a Powder X-ray Diffraction Pattern
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.1 | 8.75 | 100 |
| 15.2 | 5.82 | 45 |
| 20.3 | 4.37 | 80 |
| 22.5 | 3.95 | 65 |
This table represents hypothetical data to illustrate the format of PXRD results.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-Visible (UV-Vis) absorption spectroscopy measures the wavelengths of light absorbed by the compound, while fluorescence spectroscopy measures the light emitted by the compound after it has absorbed light.
The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the pyrazole ring. Unsubstituted pyrazole in the gas phase exhibits a maximum absorption (λmax) around 203 nm, which is attributed to a π → π* transition. researchgate.net The adamantyl group is a saturated aliphatic substituent and does not possess π electrons, thus it is not a chromophore and is not expected to significantly alter the position of this absorption band. The absorption spectrum in a solvent like ethanol or cyclohexane would likely show a single strong absorption band below 220 nm.
Many pyrazole derivatives are known to be fluorescent, emitting light upon excitation at their absorption wavelength. nih.gov The emission properties are highly dependent on the substituents attached to the pyrazole ring and the molecular environment. researchgate.netchim.it While the adamantyl group itself is not fluorophoric, its attachment to the pyrazole ring could influence the quantum yield and emission wavelength compared to other substituted pyrazoles. The fluorescence of this compound, if any, would likely be observed in the UV or blue region of the spectrum. However, without experimental data, the specific emission characteristics remain speculative.
Table 4: Typical Photophysical Properties of Simple Pyrazole Derivatives
| Compound Type | Typical λmax (abs) (nm) | Typical λmax (em) (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| Phenyl-substituted pyrazoles | 260 - 310 | 370 - 400 | 0.29 - 0.72 chim.it |
| Pyrazolo[4,3-b]pyridines | ~336 | ~440 | 0.35 - 0.65 nih.gov |
| Acylhydrazone pyrazoles | ~400 | ~468 | Low, increases with metal chelation |
This table provides representative data for different classes of pyrazole derivatives to indicate typical spectral ranges.
Theoretical and Computational Chemistry Approaches to 1 1 Adamantyl Pyrazole Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular geometry, electronic structure, and energy. For pyrazole (B372694) derivatives, these calculations provide insights into stability, reactivity, and spectroscopic characteristics. researchgate.netnih.gov
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For 1-(1-Adamantyl)pyrazole, a key structural question is the preferred orientation, or conformation, of the bulky adamantyl group relative to the planar pyrazole ring. Rotation around the single bond connecting the adamantyl cage to the pyrazole nitrogen gives rise to different conformers, each with a distinct energy.
DFT calculations can be used to perform a potential energy surface scan by systematically rotating this bond and calculating the energy at each step. This process identifies the lowest-energy (most stable) conformers and the energy barriers to rotation between them. iu.edu.sa The bulky, quasi-spherical nature of the adamantyl group is expected to create significant steric hindrance, leading to well-defined energy minima and high rotational barriers. rsc.org The results of such a study would typically be presented in a table comparing the relative energies of the identified stable conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT This table is illustrative, showing typical data from a DFT conformational analysis.
| Conformer | Dihedral Angle (C-N-C-C) | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conformer A (Staggered) | 60° | B3LYP/6-311G(d,p) | 0.00 |
| Conformer B (Eclipsed) | 0° | B3LYP/6-311G(d,p) | 5.8 |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous way to predict a molecule's electronic properties. For the parent pyrazole molecule, ab initio calculations have been used to assign its electronic states and interpret its photoelectron spectrum. researchgate.net
Table 2: Predicted Electronic Properties of Pyrazole Derivatives from Quantum Chemical Calculations This table shows typical electronic properties calculated for pyrazole systems and is for illustrative purposes.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability |
| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and low reactivity nih.gov |
| Dipole Moment | 2.1 D | Indicates overall molecular polarity |
Molecular Dynamics (MD) Simulations of this compound Interactions
While quantum mechanics describes a molecule's electronic structure, Molecular Dynamics (MD) simulations are used to study its physical movements and interactions over time. MD uses classical mechanics to simulate the motion of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent molecules, or binding to a biological target like a protein. eurasianjournals.comresearchgate.net
For this compound, an MD simulation could be used to understand its behavior in an aqueous solution or its stability within a protein's binding pocket. The simulation would track the trajectory of every atom over a period, typically nanoseconds to microseconds. Analysis of these trajectories can reveal the stability of protein-ligand interactions, the role of water molecules, and the flexibility of the adamantyl group. nih.gov Key metrics derived from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and the analysis of intermolecular forces like hydrogen bonds and van der Waals interactions. researchgate.net
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. DFT calculations are commonly used to compute the vibrational frequencies corresponding to infrared (IR) spectra and the nuclear magnetic shielding constants that correlate with NMR chemical shifts. nih.govnih.gov
For this compound, calculating the IR spectrum would help assign the vibrational modes associated with the pyrazole ring and the adamantyl C-H stretches. The prediction of ¹H and ¹³C NMR chemical shifts is particularly useful. By employing methods like the Gauge-Invariant Atomic Orbital (GIAO) technique, theoretical chemical shifts can be calculated and compared with experimental values to provide unambiguous structural assignment of the molecule. iu.edu.sa
Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Pyrazole System This table demonstrates how theoretical data is compared with experimental results for structural validation.
| Carbon Atom (Pyrazole Ring) | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C3 | 140.1 | 139.8 |
| C4 | 106.2 | 105.9 |
| C5 | 130.5 | 129.7 |
Computational Analysis of Reaction Pathways and Transition States
Understanding how a chemical reaction occurs requires knowledge of the reaction mechanism—the sequence of elementary steps involved. Computational chemistry allows for the detailed exploration of these reaction pathways by mapping the potential energy surface that connects reactants to products.
For this compound, a key reaction of interest could be electrophilic aromatic substitution on the pyrazole ring. Computational methods can be used to model the approach of an electrophile, locate the structure of the high-energy transition state, and calculate the activation energy barrier for the reaction. nih.gov This information provides insight into the reaction's kinetics (how fast it proceeds) and regioselectivity (which position on the ring is most reactive). By comparing the energy barriers for substitution at different positions (e.g., C3 vs. C4), a prediction can be made about the major product, which can guide synthetic efforts.
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate a molecule's structural features with its physicochemical properties or biological activity. nih.gov This approach is particularly useful in drug discovery for predicting the activity of new, unsynthesized compounds. researchgate.netnih.gov
To build a QSPR model for a series of this compound derivatives, one would first compile a dataset of these compounds along with their experimentally measured property of interest (e.g., inhibitory activity against an enzyme). Next, a wide range of molecular descriptors (numerical values representing steric, electronic, or topological features) are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create an equation that relates a subset of these descriptors to the observed property. researchgate.net A robust QSPR model can then be used to predict the properties of novel derivatives, prioritizing the synthesis of the most promising candidates.
Table 4: Example of a Dataset Structure for a QSPR Study This table illustrates the components of a typical QSPR dataset.
| Compound | Structure (R-group variation) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Measured Property (e.g., pIC₅₀) |
|---|---|---|---|---|
| 1 | R = -H | 3.5 | 214.3 | 6.2 |
| 2 | R = -Cl | 4.1 | 248.7 | 6.8 |
| 3 | R = -CH₃ | 3.9 | 228.3 | 6.5 |
Supramolecular Chemistry and Self Assembly of 1 1 Adamantyl Pyrazole Derivatives
Intermolecular Interactions and Crystal Engineering
Crystal engineering of adamantyl-pyrazole derivatives is primarily governed by a balance between strong, directional hydrogen bonds and weaker, more diffuse van der Waals forces. The predictable geometry of the adamantyl group and the versatile hydrogen-bonding capabilities of the pyrazole (B372694) ring allow for the rational design of solid-state architectures.
In the solid state, N-unsubstituted pyrazole derivatives are potent hydrogen-bond donors (the pyrrolic NH) and acceptors (the pyridinic N). This dual functionality is the principal driving force for self-assembly. When a bulky adamantyl group is attached to the pyrazole core, it significantly influences the resulting hydrogen-bond motifs.
X-ray crystallography studies on C-adamantyl substituted N-unsubstituted pyrazoles reveal that the dominant interaction is the intermolecular N–H···N hydrogen bond. rsc.org This interaction typically leads to the formation of one-dimensional chains known as 'catemers'. rsc.org For instance, both 3(5)-(1-adamantyl)pyrazole and 4-(1-adamantyl)pyrazole form these catemeric chains, similar to pyrazole itself. rsc.orgiucr.orgnih.gov However, the packing of these chains is affected by the adamantyl group. rsc.org In the case of 4-(1-adamantyl)pyrazole, the intermolecular N–H···N hydrogen bonds guide the molecules into a helical arrangement. researchgate.net
The quasi-spherical shape of the adamantyl substituent also plays a role in the dynamics of these hydrogen-bonded systems. rsc.org For derivatives like 3,5-dimethyl-4-(1-adamantyl)pyrazole, which are expected to form cyclic dimers or trimers, the adamantyl group appears to lower the activation energy for proton transfer compared to less bulky analogues. rsc.org
While N–H···N bonds are dominant, weaker C–H···N and C–H···π interactions involving the C-H bonds of the adamantyl cage also contribute to the stability of the crystal lattice, helping to organize the primary hydrogen-bonded chains into a three-dimensional structure. researchgate.netmdpi.com
| Compound | Primary Interaction | Resulting Supramolecular Motif | Reference |
|---|---|---|---|
| 3(5)-(1-Adamantyl)pyrazole | N–H···N Hydrogen Bond | Alternating chains ('catemers') of tautomers | rsc.org |
| 4-(1-Adamantyl)pyrazole | N–H···N Hydrogen Bond | Helical chains ('catemers') | iucr.orgresearchgate.net |
| 3,5-Dimethyl-4-(1-adamantyl)pyrazole | N–H···N Hydrogen Bond | Predicted to form cyclic dimers or trimers | rsc.org |
| 3,5-Di(1-adamantyl)pyrazole | N–H···N Hydrogen Bond | Predicted to form cyclic dimers or trimers | rsc.org |
Aromatic stacking is a common stabilizing interaction in the crystal packing of many heterocyclic compounds. However, in the case of 1-(1-adamantyl)pyrazole derivatives, the presence of the extremely bulky adamantyl group significantly sterically hinders the close, parallel alignment of pyrazole rings necessary for effective π-π stacking.
Crystal structure analyses show that the solid-state packing of these compounds is generally dominated by the hydrogen-bonding networks and van der Waals contacts of the adamantyl groups. rsc.orgresearchgate.net The pyrazole rings are often too separated or improperly oriented for substantial π-π interactions to occur. While some pyrazole derivatives can be tailored to promote π-π stacking, this is often achieved with planar substituents that can interact favorably. nih.govresearchgate.net The three-dimensional, non-planar nature of the adamantyl group typically precludes this type of interaction, forcing the pyrazole rings apart and favoring packing arrangements that maximize space-filling. In some coordination complexes, C–H···π interactions between the adamantyl C-H groups and the pyrazole ring can be observed, but this is distinct from direct pyrazole-pyrazole π-stacking. mdpi.com
Host-Guest Chemistry with Adamantane-Containing Scaffolds
The adamantane (B196018) cage is a classic guest moiety in host-guest chemistry, known for its strong binding affinity within the hydrophobic cavities of hosts like cyclodextrins and cucurbiturils. nih.govnih.govmdpi.com When incorporated into a pyrazole scaffold, the adamantyl group can impart molecular recognition capabilities to the entire molecule, allowing it to act as a host for smaller guest species.
Adamantane-functionalized scaffolds are recognized as valuable building blocks for creating supramolecular ensembles. researchgate.net The rigid adamantyl group provides a well-defined, lipophilic surface capable of engaging in van der Waals and hydrophobic interactions with suitable guest molecules. The pyrazole unit, in turn, can offer more specific interactions through hydrogen bonding or metal coordination. This combination allows for the design of hosts with tunable cavities and recognition properties. For example, supramolecular complexes using β-cyclodextrin as a host have been formed with adamantane-functionalized 1,3,4-oxadiazoles, demonstrating the utility of the adamantane group in driving host-guest assembly. nih.gov
While specific studies detailing this compound itself forming inclusion complexes as a host are limited, related structures demonstrate the principle. Larger, cage-like molecules constructed from multiple pyrazole units can encapsulate guest molecules. For instance, bispyrazole organic cryptands have been shown to trap halocarbon solvents within their hydrophobic interiors, with the stability of the complex being governed by C–H···π and halogen-bonding interactions. The adamantyl group, by virtue of its size and shape, can help define a cavity or pocket within a crystal lattice, into which solvent or other small molecules can be included.
Self-Assembly Processes Leading to Higher-Order Structures
The self-assembly of this compound derivatives into more complex, higher-order structures is a direct consequence of the intermolecular forces described. The formation of hydrogen-bonded catemers or helices is itself a form of one-dimensional supramolecular polymerization. rsc.orgresearchgate.net
Furthermore, pyrazoles and their deprotonated anions (pyrazolates) are exceptionally versatile ligands in coordination chemistry, capable of bridging multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.org The adamantyl group in this context acts as a bulky "spacer" or "node," influencing the dimensionality and porosity of the resulting framework. The rigidity of the adamantyl unit can impart stability to the structure, while its size can be used to engineer large pores or channels within the material. The combination of strong, directional coordination bonds and the shape-directing influence of the adamantyl group makes these derivatives promising candidates for the bottom-up construction of functional materials. researchgate.net
Directed Self-Assembly in Solution
While specific studies on the directed self-assembly of this compound in solution are not extensively documented, the inherent properties of its constituent moieties allow for predictions of its behavior. The primary driving forces for self-assembly in solution are expected to be a combination of hydrophobic interactions involving the adamantyl group and weaker intermolecular forces associated with the pyrazole ring.
The adamantane cage is well-known for its strong hydrophobic character, which can drive the aggregation of adamantane-containing molecules in aqueous environments to minimize contact with water molecules. nih.govrsc.org This hydrophobic effect is a key factor in the formation of host-guest complexes, for instance with cyclodextrins, where the adamantyl group is encapsulated within the hydrophobic cavity of the host molecule. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com In the absence of such hosts, adamantane derivatives can self-associate to form aggregates. tandfonline.comresearchgate.net For this compound, this would likely lead to the clustering of the adamantyl groups in the core of an aggregate, with the more polar pyrazole rings exposed to the aqueous solvent.
In non-polar organic solvents, where hydrophobic effects are negligible, self-assembly would be directed by other non-covalent interactions. These could include dipole-dipole interactions between the pyrazole rings and potentially weak C-H···π interactions. The pyrazole ring possesses a dipole moment, and its interactions could lead to the formation of ordered oligomeric structures in solution. nih.gov However, the bulky nature of the adamantyl group might sterically hinder extensive π-stacking between the pyrazole rings.
It is important to note that the stability and nature of any self-assembled structures in solution would be highly dependent on the solvent, concentration, and temperature. Techniques such as NMR spectroscopy could be employed to study such potential aggregation in solution. rsc.org
Solid-State Supramolecular Architectures
The solid-state structures of adamantyl-substituted pyrazoles are dictated by a network of non-covalent interactions, leading to well-defined supramolecular architectures. Crystal engineering principles suggest that the shape and electronic properties of the molecules will determine the packing arrangement. acs.org
In the case of this compound, where the adamantyl group is attached to a nitrogen atom, the potential for N-H···N hydrogen bonding is absent. However, other weak non-covalent interactions become crucial in defining the solid-state architecture. These interactions include:
C-H···N Interactions: Hydrogen atoms from the adamantyl cage or the pyrazole ring can form weak hydrogen bonds with the nitrogen atoms of adjacent pyrazole rings.
C-H···π Interactions: The electron-rich π-system of the pyrazole ring can interact with C-H bonds of neighboring molecules.
van der Waals Forces: The large surface area of the adamantyl group leads to significant van der Waals interactions, which play a crucial role in the close packing of the molecules in the crystal lattice. nih.gov This can include Csp³–H···H–Csp³ contacts between adjacent adamantyl moieties. researchgate.net
Below is a table summarizing the key intermolecular interactions that are expected to govern the solid-state assembly of adamantyl-substituted pyrazoles.
| Interaction Type | Description | Potential Role in this compound Derivatives |
| N-H···N Hydrogen Bonds | Strong, directional interaction between a hydrogen atom on a nitrogen and a nitrogen atom on an adjacent molecule. | Absent in this compound, but dominant in C-adamantyl N-unsubstituted pyrazoles, often forming catemeric chains. nih.gov |
| C-H···N Interactions | Weaker hydrogen bond between a carbon-bound hydrogen and a nitrogen atom. | Expected to be a significant structure-directing interaction in the absence of N-H donors, linking molecules into extended networks. |
| π-Stacking | Attractive, non-covalent interactions between aromatic rings. | Potentially present between pyrazole rings, but may be sterically hindered by the bulky adamantyl group. |
| C-H···π Interactions | Interaction between a C-H bond and a π-system. | Likely to contribute to the overall packing efficiency, with adamantyl C-H groups interacting with pyrazole rings. |
| van der Waals Forces | Non-specific attractive forces between molecules. | Significant due to the large, lipophilic surface of the adamantyl group, contributing substantially to the lattice energy. nih.gov |
| C-H···H-C Contacts | Short contacts between hydrogen atoms on adjacent adamantyl groups. | Important for the close packing of the bulky adamantyl moieties. researchgate.net |
Advanced Materials Science Applications of 1 1 Adamantyl Pyrazole and Its Derivatives
Incorporation into Functional Polymers and Hybrid Materials
The incorporation of 1-(1-adamantyl)pyrazole units into polymer backbones or as pendant groups is a promising strategy for creating materials with enhanced thermal, mechanical, and optical properties. The adamantyl group acts as a rigid, bulky component that can increase the glass transition temperature (Tg), improve thermal stability, and enhance solubility in organic solvents.
The creation of functional polymers begins with the rational design and synthesis of polymerizable monomers. The core this compound scaffold can be functionalized with various polymerizable groups to enable its participation in different polymerization reactions.
Common synthetic routes to adamantyl-pyrazole compounds involve the condensation of an adamantyl-containing precursor, such as 1-adamantyl methyl ketone, to form an intermediate like an adamantyl chalcone (B49325). nih.gov This intermediate can then react with hydrazine (B178648) derivatives to form the pyrazole (B372694) or pyrazoline ring. nih.gov
To make these structures polymerizable, a reactive group such as a vinyl, allyl, acrylate, or methacrylate (B99206) moiety is typically introduced. For instance, a hydroxyl group could be added to the adamantyl or pyrazole structure, followed by esterification with acryloyl chloride or methacrylic anhydride. This approach transforms the inert adamantyl-pyrazole core into a functional monomer ready for polymerization. While specific examples for this compound are still emerging, the principles are well-established in the synthesis of other adamantane-containing monomers, such as 2-methyleneadamantane (B1606648) and adamantyl-containing fumarates. rsc.orgdntb.gov.ua
Table 1: Potential Strategies for Monomer Synthesis
| Monomer Type | Potential Synthetic Route |
|---|---|
| Adamantyl-pyrazole Acrylate/Methacrylate | Functionalization of the adamantyl-pyrazole core with a hydroxyl group, followed by esterification with acryloyl/methacryloyl chloride. |
| Adamantyl-pyrazole Styrene | Introduction of a vinylbenzene group to the pyrazole ring via cross-coupling reactions (e.g., Suzuki or Stille coupling). |
| Adamantyl-pyrazole Norbornene | Functionalization with a norbornene moiety to enable Ring-Opening Metathesis Polymerization (ROMP). |
Monomers containing the this compound unit can be polymerized using various modern techniques to achieve well-defined polymer architectures. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a particularly suitable method, as pyrazole-based derivatives have been successfully employed as chain transfer agents (CTAs) to control radical polymerization of a wide range of monomers. mdpi.com This technique allows for precise control over molecular weight, dispersity, and block copolymer synthesis. mdpi.com Anionic polymerization is another powerful method for creating polymers with adamantyl groups, yielding materials with predictable molecular weights and narrow distributions. rsc.org
The resulting polymers are expected to exhibit a unique combination of properties:
High Thermal Stability: The rigid adamantane (B196018) cage restricts chain mobility, leading to high glass transition temperatures (Tg) and excellent thermal stability, similar to other adamantane-containing polymers. rsc.orgdntb.gov.ua
Enhanced Solubility: The bulky adamantyl group can disrupt polymer chain packing, often improving solubility in common organic solvents, which is advantageous for material processing.
Tailorable Refractive Index: The incorporation of the bulky adamantyl moiety can influence the refractive index of the resulting polymer, a key parameter for optical applications.
Functionalizability: The pyrazole units within the polymer chain remain available for post-polymerization modification, such as metal coordination, allowing for the creation of hybrid organic-inorganic materials.
Applications in Optoelectronic Devices
The distinct electronic and photophysical properties of the pyrazole ring, enhanced by the stabilizing and solubilizing effects of the adamantyl group, make these compounds attractive candidates for use in optoelectronic devices.
In the field of OLEDs, pyrazole derivatives have been investigated as components of the emissive layer. For instance, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been used as emitters in OLEDs, producing deep bluish-green light with high brightness. mdpi.com The bulky adamantyl group can be instrumental in this context by preventing π-π stacking of the chromophores in the solid state. This separation minimizes aggregation-caused quenching (ACQ), a common phenomenon that reduces the efficiency of OLEDs, thereby leading to purer and more efficient electroluminescence. nih.gov
Furthermore, pyrazole-substituted β-diketonate ligands have been used to synthesize highly luminescent lanthanide complexes (e.g., with Europium, Eu(III)). sci-hub.se These complexes are promising materials for OLEDs due to their sharp emission profiles and high quantum yields. The adamantyl group can enhance the thermal stability and processability of these metal complexes. sci-hub.se
As fluorescent probes, pyrazole derivatives are highly effective due to their ability to act as fluorophores and binding sites. nih.govdntb.gov.ua Their fluorescence properties can be modulated by the binding of specific analytes, making them useful for bioimaging and sensing applications. nih.govresearchgate.net A fluorescently labeled pyrazole derivative with a dansyl moiety, for example, showed maximum excitation and emission wavelengths at 350 nm and 535 nm, respectively, and was used to visualize processes in plant seedlings. nih.gov
In organic photovoltaics (OPVs), materials must efficiently absorb light and facilitate charge separation and transport. Pyrazole derivatives have been successfully tested in the active layer of OPV cells. They can be blended with electron-donating polymers like poly(3-octyl)thiophene (P3OT), where the pyrazole derivative serves as the electron acceptor. researchgate.net Studies have shown that blending pyrazoloquinoline chromophores into the active layer can significantly enhance the photovoltaic response of single-layered devices. researchgate.net The bulky nature of the 1-adamantyl group can influence the morphology of the bulk heterojunction (BHJ) active layer, which is critical for efficient charge separation and collection at the electrodes.
Sensing Technologies Based on this compound Scaffolds
The pyrazole ring contains nitrogen atoms with lone pairs of electrons that can effectively coordinate with metal ions. This property has been widely exploited to create highly selective and sensitive chemosensors. The incorporation of a this compound scaffold into a sensor molecule leverages the pyrazole as the active sensing and signaling unit, while the adamantyl group provides structural rigidity and enhances solubility.
Many pyrazole-based sensors operate on a "turn-on" fluorescence mechanism. In the absence of the target analyte, the sensor's fluorescence is low. Upon binding with the target ion, a conformational change or inhibition of photoinduced electron transfer (PET) occurs, leading to a significant increase in fluorescence intensity. nih.gov This provides a clear and easily detectable signal.
Research has demonstrated the efficacy of pyrazole derivatives in detecting a range of metal ions with high selectivity and low limits of detection (LOD). nih.govnih.gov
Table 2: Performance of Pyrazole-Based Fluorescent Sensors
| Sensor Structure | Target Analyte | Sensing Mechanism | Key Performance Metrics |
|---|---|---|---|
| Pyridine-Pyrazole Derivative | Al³⁺ | Fluorescence "turn-on" | Significant fluorescence enhancement at 468 nm. nih.gov |
| Pyridine-Pyrazole Derivative | Zn²⁺ | Fluorescence "turn-on" | ~20-fold increase in fluorescence emission at 480 nm. nih.govsemanticscholar.org |
| Pyridine-Pyrazole Derivative | Fe³⁺ | Fluorescence "turn-on" | ~30-fold increase in fluorescence emission at 465 nm; LOD of 0.025 µM. nih.govsemanticscholar.org |
| Pyrazoline Derivative | Hg²⁺ | Selective binding | Effective sensing based on structural modification upon coordination. nih.gov |
The design of these sensors often involves synthesizing a chalcone precursor which is then cyclized to form the pyrazole or pyrazoline ring. nih.gov The specific substituents on the pyrazole and any attached aromatic rings can be tuned to optimize selectivity for different metal ions, making this a highly versatile platform for developing new sensing technologies. nih.gov
Chemo- and Biosensors
The pyrazole moiety is a well-established building block in the design of chemosensors due to its ability to coordinate with metal ions and participate in hydrogen bonding. The incorporation of an adamantyl group at the N1 position of the pyrazole ring introduces significant steric hindrance and lipophilicity, which can enhance the selectivity and sensitivity of these sensors.
Derivatives of this compound have been investigated as fluorescent and colorimetric sensors. The adamantyl group can influence the photophysical properties of the pyrazole core and its derivatives, leading to changes in fluorescence or color upon binding with a target analyte. This interaction is often based on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). For instance, pyrazole-based sensors have demonstrated the ability to detect a variety of metal ions, including Cu²⁺, Al³⁺, Zn²⁺, and Mg²⁺, through distinct changes in their spectroscopic signals. dntb.gov.uaresearchgate.net
While direct studies on this compound as a primary sensing molecule are emerging, the broader class of adamantyl-pyrazole derivatives shows significant promise. The adamantyl group can act as a "lipophilic bullet," enhancing the interaction of the sensor with lipid-rich biological environments, such as cell membranes, making them suitable for biosensing applications. nih.gov
Recognition of Specific Analytes
The design of sensors based on this compound and its derivatives allows for the tailored recognition of specific analytes. The selectivity of these sensors is governed by the precise architecture of the binding site, which can be fine-tuned through chemical modifications of the pyrazole ring or the adamantyl cage.
The adamantyl group plays a crucial role in creating specific recognition pockets. Its rigid, three-dimensional structure can establish well-defined cavities that complement the shape and size of the target analyte, leading to highly selective host-guest interactions. This principle is fundamental to supramolecular chemistry, where adamantane is a well-known guest molecule for various macrocyclic hosts. nih.gov
Research into pyrazole-based fluorescent probes has demonstrated their capability for the selective detection of biologically and environmentally important ions. For example, a pyrazole-based sensor was designed for the dual detection of Zn²⁺ and Mg²⁺ ions, exhibiting significant fluorescence enhancement upon binding. researchgate.net The limit of detection for these ions was reported to be in the micromolar range, highlighting the sensitivity of such systems.
Performance of Pyrazole-Based Fluorescent Sensors for Metal Ion Detection
| Sensor Derivative | Target Analyte | Detection Limit (μM) | Fluorescence Change | Sensing Mechanism |
|---|---|---|---|---|
| Acylhydrazone derivative of pyridine–pyrazole | Al³⁺ | 0.00429 | Enhancement | Complex formation |
| Azomethine-pyrazole derivative | Cu²⁺ | 1.6 | Enhancement | Complex formation |
| 5-methyl-1H-pyrazole-3-carboxylic acid derivative | Zn²⁺ | 0.22 | Enhancement | Chelation-Enhanced Fluorescence (CHEF) |
| 5-methyl-1H-pyrazole-3-carboxylic acid derivative | Mg²⁺ | 0.39 | Enhancement | Chelation-Enhanced Fluorescence (CHEF) |
Applications in Nanotechnology and Surface Chemistry
The adamantyl group's unique properties make this compound and its derivatives valuable components in nanotechnology and surface chemistry. The rigid, cage-like structure of adamantane allows for the construction of well-defined molecular architectures on surfaces and in nanomaterials.
Self-Assembled Monolayers (SAMs): Adamantane thiols are known to form highly ordered self-assembled monolayers on gold surfaces. mdpi.com By analogy, this compound derivatives functionalized with appropriate anchoring groups (e.g., thiols, silanes) can be used to create functionalized surfaces. These SAMs can serve as platforms for the immobilization of other molecules, such as biomolecules for biosensors, or as corrosion-resistant coatings. The bulky adamantyl group can control the packing density and orientation of the molecules on the surface, influencing the properties of the resulting monolayer.
Functionalized Nanoparticles: this compound derivatives can be used to functionalize the surface of nanoparticles, imparting specific properties to them. For example, pyrazole-functionalized magnetic nanoparticles have been explored for their potential in biomedical applications. nih.gov The adamantyl group can enhance the stability and dispersibility of these nanoparticles in various media and can also serve as a recognition site for host molecules in drug delivery systems. The pyrazole moiety, on the other hand, can act as a coordination site for metal ions, enabling the use of these functionalized nanoparticles as recyclable catalysts or for targeted ion sensing.
The combination of the pyrazole's coordination ability and the adamantyl's structural and supramolecular properties in this compound and its derivatives offers a versatile platform for the development of advanced materials with tailored functionalities for a wide range of applications in sensing, nanotechnology, and beyond.
Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar for 1 1 Adamantyl Pyrazole Analogs
Molecular Target Identification and Binding Mechanism Studies
The biological effects of 1-(1-adamantyl)pyrazole analogs are intrinsically linked to their interactions with specific molecular targets. Elucidating these targets and the nature of the binding is crucial for understanding their mechanism of action.
Receptor Binding Assays and Molecular Docking
Molecular docking studies have been instrumental in identifying potential protein targets for adamantyl-pyrazole derivatives and predicting their binding modes. For instance, a series of adamantane-pyrazole derivatives were investigated for their antiviral activity against the Foot and Mouth Disease Virus (FMDV). Molecular docking simulations suggested that these compounds could act as excellent inhibitors of the FMDV 3C protease, a key enzyme in the viral replication cycle. The docking studies revealed favorable binding energies, indicating a strong interaction between the adamantyl-pyrazole scaffold and the active site of the 3C protease.
In another study, adamantyl-substituted purines were synthesized and their interaction with cyclin-dependent kinase 2 (CDK2)/cyclin E was investigated. Molecular docking revealed that the adamantane (B196018) scaffold fits into the binding pocket of the kinase, participating in non-polar interactions that contribute to the stabilization of the complex. This suggests that the bulky and lipophilic nature of the adamantyl group can facilitate binding to hydrophobic pockets in protein targets.
While specific receptor binding assay data for this compound itself is limited in the reviewed literature, the docking studies on its analogs provide strong evidence for their potential to bind to and modulate the activity of various protein targets, including viral proteases and cellular kinases.
Enzyme Inhibition Kinetic Studies
The inhibitory activity of this compound analogs has been quantified against several enzymes, providing insights into their potency and mechanism of inhibition.
A notable target for this class of compounds is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. A series of 1-adamantyl-3-heteroaryl ureas, which incorporate a pyrazole (B372694) moiety, were found to be potent inhibitors of human sEH. The inhibitory potency of these compounds was determined to be in the nanomolar range, with IC50 values varying based on the substitutions on the pyrazole ring. For example, 1-adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea exhibited an exceptionally low IC50 value of 0.8 nM. These studies highlight the potential of adamantyl-pyrazoles as highly effective enzyme inhibitors.
The addition of an adamantyl residue to a 1,5-diaryl pyrazole structure has also been shown to influence its anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2). While detailed kinetic studies are not extensively available for a broad range of adamantyl-pyrazoles against COX-2, the existing data suggests that the adamantyl moiety can enhance inhibitory activity.
Structure-Activity Relationship (SAR) Derivations for Biological Effects
The biological activity of this compound analogs is significantly influenced by the chemical nature and substitution pattern of both the adamantyl cage and the pyrazole ring. Systematic modifications of these scaffolds have allowed for the derivation of structure-activity relationships (SAR).
Influence of Adamantyl Substitution on Biological Potency
The adamantyl group, with its rigid, bulky, and lipophilic character, plays a crucial role in the biological activity of these pyrazole derivatives. Studies on sEH inhibitors have shown that the adamantyl moiety is a key contributor to their high potency. It is believed to occupy a hydrophobic pocket in the enzyme's active site, thereby enhancing binding affinity.
Furthermore, modifications to the adamantyl group itself can modulate activity. For instance, in the context of anti-tuberculosis compounds, the point of attachment of the adamantyl group to the rest of the molecule was found to be important. Secondary-linked adamantyl derivatives showed improved minimum inhibitory concentrations (MIC) compared to their tertiary-linked counterparts.
Pyrazole Ring Modifications and Activity Modulation
Modifications to the pyrazole ring, including the introduction of various substituents, have a profound impact on the biological activity and selectivity of adamantyl-pyrazole analogs.
In the series of sEH inhibitors, the substitution pattern on the pyrazole ring was critical for potency. Halogenation of the pyrazole ring, for example with chlorine atoms, was found to significantly enhance the inhibitory activity against sEH. The nature and position of substituents on the pyrazole ring also influence the pharmacokinetic properties of these compounds, such as solubility.
For adamantyl-pyrazole derivatives with anti-tuberculosis activity, replacing a phenyl ring with different heteroaryl rings, including pyrazole, led to compounds with improved in vitro pharmacokinetic profiles and maintained or improved anti-TB potency. Specifically, oxadiazole and pyrazole substituted adamantyl ureas demonstrated good anti-tuberculosis activity with sub-microgram per milliliter MIC values.
In Vitro Studies on Specific Cell Lines (Mechanistic Focus)
The biological activities of this compound analogs have been investigated in various cell-based assays to understand their effects at a cellular level. These studies have provided valuable information on their cytotoxicity and mechanism of action.
Adamantane-pyrazole derivatives have been evaluated for their antiviral activity against FMDV in Baby Hamster Kidney (BHK-21) cells. The cytotoxicity of these compounds was determined, with 50% cytotoxic concentrations (CC50) ranging from 500 to 3000 µg/mL. The most promising derivatives exhibited significant antiviral activity at non-toxic concentrations.
In the context of anticancer research, adamantyl-containing compounds have demonstrated antiproliferative effects on various cancer cell lines. For example, certain adamantyl pyridin-4-ones were found to be active against colon carcinoma (HCT 116), lung carcinoma (H 460), and breast carcinoma (MCF-7) cell lines at low micromolar concentrations. Mechanistic studies revealed that these compounds induce cell cycle arrest, with an increased number of cells in the G0/G1 or G2/M phases and a reduced number of cells in the S phase. This suggests that these adamantyl derivatives interfere with the normal progression of the cell cycle, leading to the inhibition of cancer cell proliferation.
Interactive Data Table of Biological Activities of Adamantyl-Pyrazole Analogs
| Compound/Analog | Target/Cell Line | Activity | Value |
| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | sEH | IC50 | 0.8 nM |
| 1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | sEH | IC50 | 1.2 nM |
| Adamantane-pyrazole derivatives (general) | BHK-21 cells | CC50 | 500-3000 µg/mL |
| Adamantyl pyridin-4-ones | HCT 116, H 460, MCF-7 | Antiproliferative | Low µM IC50 |
Cellular Uptake and Localization Mechanisms
While specific studies detailing the cellular uptake and localization of this compound are not extensively documented, the mechanism can be inferred from the physicochemical properties of its constituent parts. The adamantane group significantly increases the lipophilicity of the molecule. researchgate.net This property is known to facilitate the passive diffusion of compounds across the lipid-rich cell membrane, enhancing their bioavailability and cellular absorption. researchgate.net
Induction of Apoptosis Pathways (Molecular Mechanism)
A significant mechanism underlying the anticancer activity of pyrazole derivatives is the induction of apoptosis, or programmed cell death. Research on various pyrazole analogs demonstrates their ability to trigger this process through multiple molecular pathways.
One key mechanism is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. rsc.orgresearchgate.net Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, promoting their survival. researchgate.net Studies have shown that certain pyrazole-tosylamide derivatives can significantly inhibit the levels of Bcl-2. researchgate.netnih.gov This inhibition disrupts the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic proteins, leading to the activation of the apoptotic cascade. turkjps.orgresearchgate.net For instance, some substituted benzohydrazide pyrazole derivatives were found to induce apoptosis by upregulating Bax and downregulating Bcl-2. researchgate.net
The activation of caspases, a family of cysteine proteases that execute the apoptotic process, is another critical step. turkjps.org Upon receiving apoptotic signals, initiator caspases activate executioner caspases, such as Caspase-3. turkjps.orgwaocp.org Numerous studies confirm that pyrazole derivatives can lead to a significant increase in the activity of Caspase-3. rsc.orgnih.govwaocp.orgnih.gov This activation is a hallmark of apoptosis, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptotic cell death. turkjps.org For example, one pyrazole derivative, compound 3f , was shown to trigger apoptosis in triple-negative breast cancer cells through a mechanism involving increased Caspase-3 activity. waocp.orgnih.gov
| Compound Class | Key Findings | Cell Line(s) | Reference |
|---|---|---|---|
| 1,3,5-Trisubstituted-1H-pyrazoles | Activated pro-apoptotic proteins Bax, p53, and Caspase-3; inhibited Bcl-2. | MCF-7, A549, PC-3 | rsc.org |
| Pyrazole-Tosylamide Derivatives | Significantly inhibited anti-apoptotic Bcl-2 levels and increased Caspase-3 activity. | MDA-MB-231, MCF-7 | nih.gov |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | Provoked apoptosis accompanied by elevated ROS levels and increased Caspase-3 activity. | MDA-MB-468 | waocp.orgnih.gov |
| N-propananilide derivatives with pyrazole ring | Neuroprotective effects originated from decreasing levels of pro-apoptotic Bax and decreasing Caspase-3 activation. | SH-SY5Y | turkjps.orgresearchgate.net |
Inhibition of Specific Biological Pathways (e.g., DNA replication, protein synthesis)
Beyond direct apoptosis induction, this compound analogs can interfere with fundamental biological pathways essential for cancer cell proliferation.
Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the proper replication and division of cells. Many anticancer agents function by causing cell cycle arrest, preventing cancer cells from progressing through the division cycle. Several pyrazole derivatives have been shown to induce cell cycle arrest at different phases. For example, a novel pyrazole, PTA-1 , was found to arrest triple-negative breast cancer cells in the S and G2/M phases. nih.gov Similarly, certain pyrazole analogs can induce significant cell cycle arrest at the G1 phase. rsc.org This disruption prevents DNA synthesis and mitosis, ultimately inhibiting tumor growth. mdpi.com
Inhibition of Tubulin Polymerization: The microtubule network, formed by the polymerization of tubulin proteins, is critical for maintaining cell structure, and transport, and forming the mitotic spindle during cell division. Disruption of this network is a proven anticancer strategy. Certain pyrazole derivatives have been identified as tubulin polymerization inhibitors. mdpi.comnih.gov They act at the colchicine binding site of tubulin, preventing the formation of microtubules. mdpi.com This interference with the mitotic spindle apparatus leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov The indenopyrazole analogue 2 was found to inhibit tubulin polymerization and induce tumor cell apoptosis through the activation of caspase pathways. mdpi.com
DNA Damage: Some pyrazole derivatives have been observed to induce genotoxic stress by causing DNA strand breaks. rsc.org This damage can be detected by methods such as the comet assay, which measures increased comet tail length in the presence of DNA damage. rsc.org The cellular response to significant DNA damage often involves the activation of apoptosis pathways, linking this mechanism back to the direct induction of cell death. rsc.org
Antimicrobial and Antiviral Activity Mechanistic Research (Excluding Clinical Outcomes)
The adamantane scaffold is a well-known component of antiviral drugs, while the pyrazole ring is present in a wide array of antimicrobial agents. researchgate.netnih.govnih.gov The combination of these two moieties in this compound analogs suggests potential for dual antimicrobial and antiviral action.
Inhibition of Microbial Enzyme Systems
A primary mechanism for antimicrobial action is the targeted inhibition of essential bacterial enzymes that are absent in humans, providing a window for selective toxicity. Pyrazole-based compounds have been successfully designed to inhibit specific bacterial enzymes. One such target is N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme involved in the lysine biosynthesis pathway in bacteria. mdpi.com A series of pyrazole-based inhibitors of DapE from Haemophilus influenzae have been synthesized and shown to act as competitive inhibitors of the enzyme. mdpi.com Other pyrazole derivatives have demonstrated inhibitory activity against enzymes like urease. researchgate.net This targeted enzyme inhibition disrupts critical metabolic pathways, leading to bacterial growth arrest or death.
Disruption of Cellular Integrity
While specific studies on adamantyl-pyrazoles disrupting microbial cellular integrity are limited, the lipophilic nature of the adamantane group is a key feature. researchgate.net High lipophilicity can promote the insertion of molecules into the bacterial cell membrane, potentially disrupting its structure and function. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Chalcone-derived adamantyl pyrazoles have shown moderate to good activity against both Gram-negative and Gram-positive bacteria, suggesting a mechanism that can overcome the different cell wall structures. nih.govnih.gov
In the context of antiviral activity, adamantane derivatives like amantadine are known to target viral proteins. nih.govnih.gov The classic mechanism for amantadine against influenza A virus is the inhibition of the M2 protein ion channel, which is necessary for the uncoating of the virus once inside the host cell. nih.govnih.gov By blocking this channel, the virus is unable to release its genetic material into the cytoplasm, thereby preventing replication. nih.gov Furthermore, some pyrazole compounds have been shown to inhibit viral protein and RNA synthesis. nih.gov For example, the pyrazole compound BPR1P0034 demonstrated potent anti-influenza activity by inhibiting viral replication and translation processes. nih.gov
Computational and Cheminformatic Approaches in Biological Activity Prediction
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for predicting the biological activity of novel compounds and understanding their mechanisms of action at a molecular level.
Molecular docking simulations are widely used to predict the binding affinity and orientation of a ligand (such as a this compound analog) within the active site of a target protein. nih.govijpbs.com This in silico approach has been applied to various pyrazole derivatives to explore their potential as inhibitors of key biological targets. For instance, docking studies have confirmed the high binding affinity of pyrazole derivatives to the active sites of anti-apoptotic proteins like Bcl-2 and enzymes such as cyclin-dependent kinase 2 (CDK2) and various protein kinases. rsc.orgnih.govnih.gov In a study on adamantane-pyrazole derivatives against Foot and Mouth Disease Virus (FMDV), molecular docking suggested that the compounds could be excellent inhibitors of the 3C protease, a crucial viral enzyme. ekb.egjohnshopkins.edu These studies provide a theoretical framework that helps rationalize the observed biological activities and guide the design of more potent analogs. nih.gov
| Compound Class | Protein Target | Key Finding | Reference |
|---|---|---|---|
| 1,3,5-Trisubstituted-1H-pyrazoles | Bcl-2 | Confirmed high binding affinity through key hydrogen bonding interactions. | rsc.org |
| Pyrazole-Tosylamide Derivatives | Bcl-2 and Caspase-3 | Showed high binding affinity towards the active sites of both proteins. | nih.gov |
| Diaryl pyrazole derivatives | FMDV 3C Protease | Compounds had good binding energy, suggesting they are excellent 3C protease inhibitors. | ekb.egjohnshopkins.edu |
| General Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | Docking results showed potential inhibition of all three protein kinase targets. | nih.gov |
Structure-activity relationship (SAR) analyses, often complemented by computational predictions, are used to identify the chemical features responsible for biological activity. nih.gov For 1-aryl-1H-pyrazole-imidazoline derivatives, SAR analysis revealed that substituents like bromine, chlorine, and methyl groups in the para-position of the aryl ring increased their potency. nih.govnih.gov These insights are critical for the structural optimization of lead compounds to enhance their efficacy and selectivity. nih.govnih.gov Additionally, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling helps to predict the pharmacokinetic properties of designed molecules, allowing researchers to prioritize compounds with favorable drug-like characteristics early in the discovery process. researchgate.net
QSAR Modeling for Adamantylpyrazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This method is instrumental in predicting the activity of novel compounds and in understanding the molecular properties that are critical for their therapeutic effects. mdpi.com
For pyrazole derivatives, QSAR models have been developed to predict various biological activities, such as hypoglycemic effects and inhibitory activity against specific enzymes like epidermal growth factor receptor (EGFR). researchgate.netresearchgate.net These models are built using a set of known pyrazole derivatives and their experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and used to build the model. researchgate.net
A typical QSAR study involves the following steps:
Data Set Selection: A series of pyrazole derivatives with known biological activities is selected. mdpi.com
Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each molecule.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
In a study on 1H-Pyrazole derivatives as EGFR inhibitors, a 2D-QSAR model was developed that showed a high correlation between the predicted and experimental activities, indicating the robustness of the model. researchgate.net The descriptors identified in such models can provide valuable insights into the structural requirements for potent biological activity. For instance, the model might reveal that specific substitutions on the pyrazole ring or the adamantyl group are crucial for enhancing the desired therapeutic effect.
Table 1: Example of Descriptors Used in QSAR Modeling of Pyrazole Derivatives
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |
| Steric | Molecular weight, volume, surface area | Influences how the molecule fits into a binding site. |
| Hydrophobic | LogP | Affects membrane permeability and interaction with hydrophobic pockets. |
| Topological | Connectivity indices | Describes the branching and shape of the molecule. |
This table is illustrative and based on general QSAR principles.
Virtual Screening and Ligand-Based Drug Design Concepts
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. youtube.com This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing. mmsl.cz Virtual screening can be broadly categorized into two main strategies: structure-based and ligand-based.
When the three-dimensional structure of the target protein is unknown, ligand-based drug design becomes a particularly valuable strategy. youtube.com This approach relies on the knowledge of molecules that are known to be active against the target. The fundamental principle is that molecules with similar structures are likely to have similar biological activities. youtube.com
Key ligand-based methods include:
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a biological target. mdpi.com For adamantylpyrazole analogs, a pharmacophore model could be developed based on a set of known active compounds. This model would define the spatial arrangement of key features like hydrogen bond donors, acceptors, hydrophobic regions (such as the adamantyl group), and aromatic rings. This pharmacophore can then be used as a 3D query to screen large compound databases for molecules that match these features. mmsl.cz
Chemical Similarity Searching: This method uses a known active molecule as a query to search for structurally similar compounds in a database. youtube.com The similarity is calculated based on various molecular fingerprints, which are bit strings that encode structural information.
QSAR-Based Screening: As described in the previous section, a validated QSAR model can be used to predict the biological activity of a large number of untested compounds. nih.gov This allows for the rapid in silico screening of virtual libraries to identify promising candidates.
A ligand-based virtual screening campaign was successfully employed to identify novel inhibitors for the M5 muscarinic acetylcholine receptor, utilizing SAR data from pyrazole-containing compounds. nih.gov This study combined QSAR and shape-based models to screen a large compound library, demonstrating the power of a consensus approach to identify new chemical scaffolds. nih.gov
Table 2: Comparison of Ligand-Based Virtual Screening Methods
| Method | Principle | Requirements | Outcome |
| Pharmacophore Modeling | Identifies common 3D structural features of active molecules. mdpi.com | A set of structurally diverse active compounds. | A 3D model of essential features for activity, used for screening. |
| Similarity Searching | Finds molecules that are structurally similar to a known active compound. youtube.com | At least one potent active ligand. | A ranked list of compounds based on similarity to the query. |
| QSAR Modeling | Uses a statistical model to predict activity based on molecular descriptors. researchgate.net | A dataset of compounds with measured biological activities. | Predicted activity values for a library of compounds. |
The application of these computational techniques is integral to modern drug discovery and plays a crucial role in the optimization of lead compounds like this compound. By combining QSAR modeling and virtual screening, researchers can gain a deeper understanding of the structure-activity relationships and efficiently identify novel analogs with improved therapeutic potential.
Future Directions and Emerging Research Avenues for 1 1 Adamantyl Pyrazole Chemistry
Development of Novel Synthetic Strategies for Complex Derivatives
The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the pyrazole core. nih.govchim.it Classical approaches often involve the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives. mdpi.comresearchgate.net More recent advancements have introduced transition-metal catalysis, photoredox reactions, and one-pot multicomponent processes to access polysubstituted pyrazoles with high efficiency and regioselectivity. mdpi.comresearchgate.net
Future research in the synthesis of 1-(1-adamantyl)pyrazole derivatives will likely focus on developing more sophisticated and efficient methods to introduce complexity and diversity into the molecular structure. This includes the development of late-stage functionalization techniques to modify the adamantyl cage or the pyrazole ring, allowing for the rapid generation of analog libraries for screening in various applications. Furthermore, the exploration of novel reaction pathways, such as C-H activation and cycloaddition reactions, could provide access to previously unattainable derivatives with unique substitution patterns. mdpi.com The synthesis of adamantyl-based chalcones and their subsequent conversion to pyrazole and pyrazolone (B3327878) derivatives represents one such avenue for creating new bioactive molecules. nih.govportlandpress.com
A significant challenge lies in the stereoselective synthesis of chiral this compound derivatives. The development of asymmetric synthetic routes will be crucial for investigating the role of stereochemistry in the biological activity and material properties of these compounds. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of substituents.
Exploration of Advanced Catalytic Systems Based on Adamantylpyrazoles
Pyrazole-based ligands have gained considerable attention in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. bohrium.com The introduction of the bulky 1-adamantyl group onto the pyrazole scaffold can significantly influence the steric and electronic properties of the resulting ligands, leading to enhanced catalytic activity and selectivity. rsc.org
Future research is expected to focus on the design and synthesis of novel this compound-containing ligands for various catalytic applications. This includes their use in cross-coupling reactions, asymmetric catalysis, and oxidation catalysis. rsc.orgdigitellinc.com The steric bulk of the adamantyl group can create a specific coordination environment around the metal center, potentially leading to improved control over the reaction outcome. For instance, chiral adamantylpyrazole ligands are being explored for their potential in enantioselective transformations. rsc.org
The development of well-defined metal complexes bearing adamantylpyrazole ligands will be essential for understanding the structure-activity relationships and for the rational design of more efficient catalysts. mdpi.com Detailed mechanistic studies, combining experimental and computational approaches, will provide valuable insights into the role of the adamantyl group in the catalytic cycle. Furthermore, the immobilization of these catalytic systems on solid supports could lead to the development of recyclable and more sustainable catalytic processes.
Integration of this compound in Hybrid Functional Materials
The unique combination of a rigid, three-dimensional adamantyl cage and a planar, aromatic pyrazole ring makes this compound an attractive building block for the construction of novel functional materials. The adamantyl group can impart desirable properties such as high thermal stability, good solubility in organic solvents, and the ability to form ordered solid-state structures. rsc.org
Future research in this area will likely explore the incorporation of this compound units into various material architectures, including polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. In polymer science, adamantylpyrazole-containing monomers could be used to synthesize polymers with enhanced thermal and mechanical properties. In the field of MOFs, adamantylpyrazole-based linkers could lead to the formation of porous materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
The investigation of the photophysical and electronic properties of these hybrid materials is another promising research direction. The pyrazole moiety can be readily functionalized with various chromophores and electroactive groups, allowing for the tuning of their optical and electronic characteristics. This could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. The combination of pyrazole with other heterocyclic systems, such as furoxan, is also being explored for the development of high-performance energetic materials. nih.gov
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
Future research will focus on the design and synthesis of novel this compound derivatives with specific biological targets. This will involve close collaboration between synthetic chemists and biologists to identify promising lead compounds and to understand their mechanism of action. For example, the development of adamantylpyrazole-based inhibitors of specific enzymes or protein-protein interactions is a promising area of research. researchgate.net Molecular docking studies can aid in the rational design of these bioactive molecules. acs.org
The integration of these bioactive adamantylpyrazole derivatives into drug delivery systems and biomaterials is another exciting avenue. For instance, they could be incorporated into nanoparticles or hydrogels for targeted drug release. Furthermore, the unique properties of adamantylpyrazoles could be exploited for the development of new diagnostic tools and biosensors. The study of the structural and electronic properties of these molecules through computational methods like Density Functional Theory (DFT) will be crucial in understanding their potential applications in pharmaceutical and materials science. nih.gov
Challenges and Opportunities in Adamantylpyrazole Research
Despite the significant potential of this compound chemistry, several challenges remain. The synthesis of complex derivatives can be challenging, and the development of more efficient and versatile synthetic methods is crucial. A deeper understanding of the structure-property relationships is needed to guide the rational design of new compounds with desired functionalities.
However, these challenges also present significant opportunities for innovation. The development of novel synthetic strategies will open up new avenues for exploring the chemical space of adamantylpyrazoles. Advances in computational chemistry will provide powerful tools for predicting the properties of these compounds and for designing new materials and bioactive molecules. The interdisciplinary nature of this research field will foster collaborations and lead to exciting new discoveries at the interface of chemistry, biology, and materials science. The continued exploration of this compound and its derivatives holds great promise for addressing key challenges in medicine, catalysis, and materials science.
Q & A
Advanced Research Question
- Lipophilicity : Adamantyl groups increase logP (e.g., compound 44 has higher membrane permeability than non-adamantyl analogs) .
- Melting points : Bulky substituents (e.g., 3,4,5-trimethylpyrazole in compound 2 ) raise melting points (215–217°C vs. 140–146°C for compound 41 ) due to crystal packing efficiency .
- Reactivity : Electron-deficient pyrazoles (e.g., nitro-substituted derivatives) undergo nucleophilic substitution at C-4, enabling further functionalization .
What are the best practices for purity analysis of this compound derivatives?
Basic Research Question
- HPLC : Use C18 columns with acetonitrile/water gradients; monitor at 254 nm.
- Elemental analysis : Acceptable C/H/N deviations ≤0.4% .
- Melting point consistency : Sharp ranges (e.g., 217–218°C for compound 44 ) indicate high purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
